![molecular formula C3H7BO4 B13735326 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL CAS No. 36314-25-7](/img/structure/B13735326.png)
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL is an organic compound that belongs to the class of dioxaborolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms, a boron atom, and three carbon atoms. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with ethylene glycol under acidic conditions to form the dioxaborolane ring. The reaction is usually carried out at room temperature and requires a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-OL: Another dioxaborolane compound with similar chemical properties but different substituents.
1,3,2-Dioxaborolan-2-OL: A simpler dioxaborolane compound with fewer substituents.
Uniqueness
4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
36314-25-7 |
|---|---|
分子式 |
C3H7BO4 |
分子量 |
117.90 g/mol |
IUPAC 名称 |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol |
InChI |
InChI=1S/C3H7BO4/c5-1-3-2-7-4(6)8-3/h3,5-6H,1-2H2 |
InChI 键 |
HXGHIZVNPXUHFK-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(O1)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


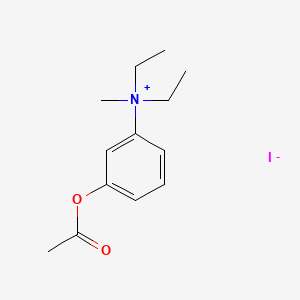


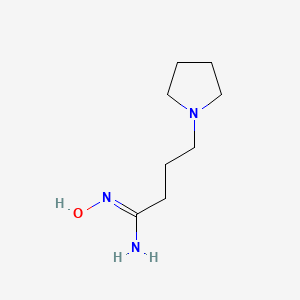
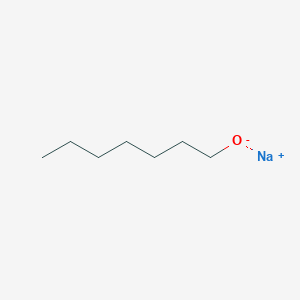

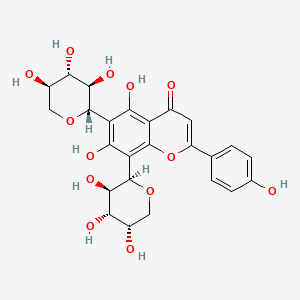

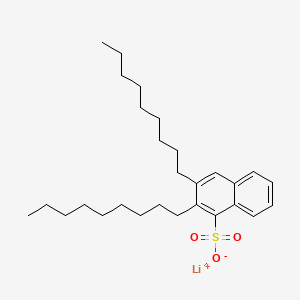
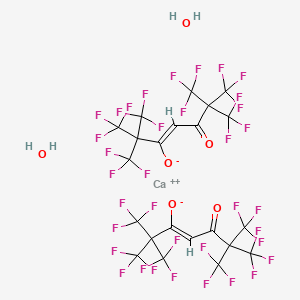

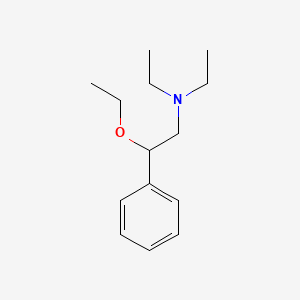
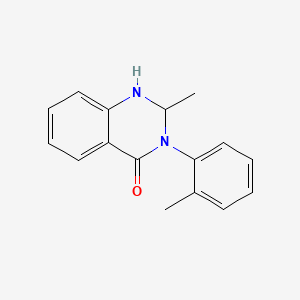
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
